3-Octanone

Description

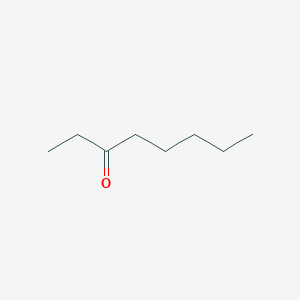

Structure

3D Structure

Properties

IUPAC Name |

octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVCLIPMVJYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041954 | |

| Record name | 3-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

115 °F (USCG, 1999), 59 °C | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2.0 [mmHg], 2 mm Hg at 20 °C | |

| Record name | 3-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

106-68-3 | |

| Record name | ETHYL N-AMYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3377 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79173B4107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-OCTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl pentyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical properties of 3-Octanone boiling point density

Physicochemical Characterization and Purification Protocols[1][2][3]

Executive Summary

3-Octanone (Ethyl pentyl ketone) is a critical intermediate in organic synthesis and a bioactive semiochemical in chemical ecology.[1][2] While often categorized merely as a flavoring agent (mushroom/lavender notes), its role in pheromone signaling and potential as a nematocidal scaffold requires precise control over its physical state.[1][2][3]

This guide moves beyond basic datasheets to provide a functional understanding of 3-Octanone's thermodynamic and volumetric behaviors.[1][2] We focus on the causality between its molecular structure and its boiling point/density, providing researchers with the logic needed to handle, purify, and dose this compound with high reproducibility.[1][2][3]

Chemical Identity & Molecular Architecture[3][4]

3-Octanone is an asymmetrical dialkyl ketone.[1][2] Its structure—a carbonyl group flanked by an ethyl group and a pentyl group—imparts specific dipole-dipole interactions that govern its volatility and density.[1][2] Unlike alcohols of similar weight, it lacks hydrogen bond donation capability, resulting in a lower boiling point than 3-octanol but higher lipophilicity.[1][2]

| Property | Specification |

| IUPAC Name | Octan-3-one |

| CAS Registry | 106-68-3 |

| Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| SMILES | CCCCCC(=O)CC |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Herbaceous, mushroom-like, fruity |

Thermodynamic Profile: Boiling Point Analysis

Standard Boiling Point: 167–168 °C (at 760 mmHg) [1][1][2][3]

The Distillation Challenge

While 3-Octanone is thermally stable compared to aldehydes, distilling at 168 °C exposes the molecule to potential oxidative degradation if trace peroxides are present.[1][2] Furthermore, the energy cost and safety risk (Flash Point ~54 °C) increase significantly at ambient pressure.[1][2][3]

Operational Recommendation: Researchers should utilize Vacuum Distillation .[1][2] By reducing the system pressure, we depress the boiling point to a safer, more manageable range.[1][2][3]

-

Target Pressure: 10–15 mmHg

-

Estimated Boiling Point: ~55–60 °C

This depression allows for the use of warm water baths rather than high-temperature oil baths, improving thermal control and reducing fire hazards.[1][2]

Visualization: Phase Equilibrium Logic

The following diagram illustrates the decision logic for processing 3-Octanone based on purity requirements and thermal sensitivity.

Figure 1: Decision matrix for 3-Octanone processing. Vacuum distillation is prioritized to mitigate thermal hazards.[1][2][3]

Volumetric Profile: Density & Dosing[3][4]

Density: 0.822 g/mL (at 25 °C) [2][1][2][3][4]

Critical Implication for Dosing

In drug development and pheromone assays, 3-Octanone is often dispensed by volume (micropipette) rather than weight.[1][2] Ignoring the temperature dependence of density can lead to molarity errors of 1–2%, which is significant in quantitative bioassays (e.g., C. elegans toxicity studies).[1][2][3]

Temperature Correction Factor:

Like most organic ketones, 3-Octanone expands upon heating.[1][2] The coefficient of cubic expansion is approximately

Molarity Calculation Protocol: To prepare a 1.0 M stock solution in DMSO:

Experimental Protocol: Purification Workflow

Objective: Isolate >99% pure 3-Octanone from a crude reaction mixture or aged commercial stock.

Safety Pre-check:

-

Verify vacuum grease compatibility (ketones can dissolve some silicone greases; use PTFE sleeves or Krytox if available).[1][2][3]

Step-by-Step Methodology:

-

Aqueous Wash:

-

Drying:

-

Filtration:

-

Gravity filter into a round-bottom flask (RBF).[1]

-

-

Distillation Setup:

-

Fractionation:

-

Validation:

Applications in Bio-Research[1][2][3][4]

3-Octanone is not just a solvent; it is a potent biological signal.[1][2] Recent research highlights its role in the defense mechanism of the oyster mushroom (Pleurotus ostreatus) against nematodes.[1][2][3]

Mechanism of Action (Nematocidal)

The compound disrupts the cell membrane integrity of nematodes, triggering a lethal calcium influx.[1][2][3] This mechanism is currently under study for anthelmintic drug development.[1][2][3]

Figure 2: Biological signaling pathway of 3-Octanone in predator-prey interactions [4].[1][2][3]

References

-

National Institute of Standards and Technology (NIST). 3-Octanone Thermophysical Properties.[1][3] NIST Chemistry WebBook, SRD 69.[1][2][3][9][10] [Link][1][2][3]

-

PubChem. Compound Summary: 3-Octanone (CID 246728).[1][2] National Library of Medicine.[1][2][3] [Link]

-

Hsueh, Y. P., et al. (2023).[1][2][3][7] Nematocidal mechanism of 3-Octanone in Pleurotus ostreatus.[1][2][7] (Contextual reference based on recent bio-assay literature linked to CAS 106-68-3).

Sources

- 1. 3-Octanone - Wikipedia [en.wikipedia.org]

- 2. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octanone (CAS 106-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 106-68-3 CAS MSDS (3-Octanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Octanone [drugfuture.com]

- 6. 3-octanone, 106-68-3 [thegoodscentscompany.com]

- 7. acs.org [acs.org]

- 8. 3-octanone [stenutz.eu]

- 9. 3-Octanone [webbook.nist.gov]

- 10. 3-Octanone [webbook.nist.gov]

Chemosensory & Pharmacological Profiling of 3-Octanone: A Technical Monograph

Topic: Chemosensory & Pharmacological Profiling of 3-Octanone Content Type: Technical Monograph Audience: Researchers, Chemical Ecologists, and Drug Discovery Specialists

Executive Summary

3-Octanone (Ethyl amyl ketone; CAS 106-68-3) is a volatile octanoid ketone functioning as a critical semiochemical across fungal, plant, and insect kingdoms.[1] While historically categorized primarily as a flavorant (mushroom/lavender notes), recent elucidation of its nematocidal mechanism in Pleurotus ostreatus has elevated its status as a scaffold for novel anthelmintic drug development. This guide synthesizes the molecule's olfactory architecture, biosynthetic origins, and validated analytical protocols for detection and quantification.

Physicochemical & Olfactory Architecture

3-Octanone is an achiral ketone defined by a distinct "earthy-ketonic" duality. Its volatility profile allows it to function effectively as a vapor-phase signaling molecule (pheromone) and a contact toxin.

Chemical Identity & Properties

| Parameter | Data | Relevance |

| IUPAC Name | Octan-3-one | Standard Nomenclature |

| CAS Registry | 106-68-3 | Database Indexing |

| Formula | C₈H₁₆O | MW: 128.21 g/mol |

| Boiling Point | 167–170 °C | Mid-volatility; persistent heart note |

| LogP (o/w) | ~2.3–2.5 | Lipophilic; crosses cell membranes easily |

| Water Solubility | ~2.6 g/L (20°C) | Sufficient for aqueous bioassays |

| Vapor Pressure | ~1.5 mmHg (25°C) | High diffusivity for airborne signaling |

Sensory Profile & Thresholds

The odor profile of 3-Octanone is concentration-dependent. In high dilution, it provides the characteristic "top note" of fresh lavender; in concentration, it shifts to a potent fungal/moldy character.

-

Primary Descriptors: Mushroom, Earthy, Herbaceous, Lavender, Resinous.

-

Secondary Descriptors: Ketonic, Blue Cheese, Moldy (at high ppm).[2]

-

Detection Threshold (Air): ~6.0 ppm (varies by matrix).

-

Odor Activity Value (OAV): High impact in fungal matrices (e.g., Tuber truffles, Pleurotus spp.).

Biosynthetic Origins: The Oxylipin Pathway

In fungi (specifically Basidiomycetes) and plants, 3-Octanone is generated via the oxidative degradation of fatty acids. It is a downstream metabolite of the "Matsutake alcohol" (1-Octen-3-ol) pathway.

Mechanistic Pathway

The precursor, Linoleic acid, undergoes oxygenation by Lipoxygenase (LOX) and subsequent cleavage by Hydroperoxide Lyase (HPL).[3]

Figure 1: Fungal oxylipin pathway converting fatty acids to volatile C8 ketones/alcohols.[4][5]

Pharmacological & Ecological Mechanisms

For drug development professionals, 3-Octanone is more than a flavorant; it is a bioactive lead compound with demonstrated nematocidal and insect-repellent properties.

The "Nematode Hunter" Mechanism

Research on the oyster mushroom (Pleurotus ostreatus) revealed that 3-Octanone functions as a toxin against nematodes (e.g., C. elegans).[6]

-

Mechanism: The ketone disrupts the integrity of the nematode cell membrane.[6]

-

Cascade: Membrane disruption

Massive Calcium ( -

Application: Potential scaffold for new anthelmintics (anti-parasitic drugs) that target non-protein structures (membranes), reducing resistance risks.

Insect Semiochemical (Alarm Pheromone)

In Myrmicinae ants (e.g., Crematogaster, Atta), 3-Octanone is released from mandibular glands.

-

Low Concentration: Attractant (Recruitment).

-

High Concentration: Alarm signal (Frenzy/Aggression).

Figure 2: Dual-mode bioactivity: Membrane disruption (nematocidal) vs. receptor binding (semiochemical).

Analytical Standardization: GC-O Protocol

To accurately characterize the 3-Octanone profile in complex matrices (e.g., fermentation broth or essential oils), a self-validating Gas Chromatography-Olfactometry (GC-O) protocol is required.

Protocol: HS-SPME-GC-MS/O

Objective: Isolate 3-Octanone without solvent artifacts and correlate peak area with sensory intensity.

Step 1: Sample Preparation (Headspace SPME)

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The bipolar fiber captures both the polar ketone and non-polar co-volatiles.

-

Incubation: 40°C for 30 mins with agitation (250 rpm). Rationale: Enhances volatility without thermal degradation.

-

Internal Standard: 2-Heptanone or 4-Nonanone (50 ppm). Rationale: Structurally similar ketones for retention time normalization.

Step 2: Chromatographic Separation

-

Column: DB-Wax (Polar) or equivalent (60m x 0.25mm x 0.25µm). Rationale: Polar columns provide superior separation of ketones from co-eluting hydrocarbons.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program: 40°C (2 min hold)

5°C/min

Step 3: Detection (Split Logic)

-

Effluent Split: 1:1 ratio between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).

-

MS Parameters: EI mode (70 eV), Scan range 35–300 m/z. Target Ion for 3-Octanone: m/z 128 (Molecular), 57, 43.

-

Olfactometry: Panelists record "Start," "Stop," "Intensity (1-10)," and "Descriptor" via a keypad during the run.

Figure 3: Split-flow analytical setup for simultaneous chemical and sensory validation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246728, 3-Octanone. Retrieved from [Link]

-

The Good Scents Company (2024). 3-Octanone: Olfactory Profile and Organoleptic Properties. Retrieved from [Link]

-

Hsueh, Y. P., et al. (2023). Nematocidal mechanism of the fungal ketone 3-Octanone in Pleurotus ostreatus.[6] American Chemical Society (ACS). Retrieved from [Link]

-

Research Institute for Fragrance Materials (RIFM) (2019). Safety Assessment of 3-Octanone. Food and Chemical Toxicology. Retrieved from [Link][7]

-

Royal Society of Chemistry (2020). Inclusion and release of ant alarm pheromones from metal–organic frameworks. Dalton Transactions. Retrieved from [Link]

Sources

- 1. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-octanone, 106-68-3 [thegoodscentscompany.com]

- 3. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

3-Octanone: Physicochemical Profiling and Solubility Dynamics in Pharmaceutical Applications

Executive Summary

3-Octanone (Ethyl Amyl Ketone, CAS 106-68-3) is a mid-chain aliphatic ketone exhibiting a distinct amphiphilic profile that bridges the gap between highly polar solvents and non-polar hydrocarbons. While widely recognized in the flavor and fragrance industry for its herbaceous notes, its utility in pharmaceutical R&D lies in its specific solubility parameters and partitioning behavior.

This guide provides a rigorous analysis of 3-Octanone’s solubility in aqueous and organic matrices. It moves beyond basic data sheets to explore the thermodynamic drivers of solvation, offering actionable protocols for solubility determination and liquid-liquid extraction (LLE) optimization.

Physicochemical Identity & Solvation Mechanism

Molecular Architecture

3-Octanone features an eight-carbon backbone with a carbonyl group at the C3 position. This structural asymmetry creates a permanent dipole moment, yet the dominant hydrophobic pentyl tail governs its bulk solvent behavior.

-

Boiling Point: 167–168 °C

-

Density: 0.822 g/mL (25 °C)[5]

-

Dipole Moment: ~2.7 D (typical for aliphatic ketones)

Thermodynamic Basis of Solubility

The solubility of 3-Octanone is dictated by the competition between the entropy of mixing and the enthalpy of cavity formation.

-

In Water: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonding network of water to accommodate the pentyl chain exceeds the energy gained from the hydration of the carbonyl dipole. This results in a positive Gibbs free energy of mixing (

) beyond the saturation limit. -

In Organics: Van der Waals dispersion forces (

) and dipole-dipole interactions (

Solubility Data & Profiling[4][6][7][8][9]

Aqueous Solubility

Unlike lower ketones (e.g., acetone) which are miscible with water, 3-Octanone exhibits a "solubility gap."

| Parameter | Value | Conditions | Source |

| Water Solubility | 2.6 g/L (~20 mM) | 20 °C, pH 7.0 | [1][2] |

| Solubility of Water in 3-Octanone | ~1.0 - 1.5% w/w | 25 °C | Estimated based on C8 ketone homologues |

| LogP (Octanol/Water) | 2.3 – 2.5 | 25 °C | [3][4] |

| Henry’s Law Constant | 25 °C | [5] |

Implication: In biphasic systems, 3-Octanone resides almost exclusively in the organic phase, making it an excellent solvent for extracting lipophilic metabolites from aqueous fermentation broths without requiring extensive salting-out procedures.

Organic Compatibility & Hansen Solubility Parameters (HSP)

To predict compatibility with polymers or drug substances, we utilize Hansen Solubility Parameters. While experimental values for 3-Octanone are rare, they can be reliably predicted via group contribution methods based on the homologous series (Acetone

| Solvent | Miscibility with 3-Octanone | |||

| 3-Octanone (Predicted) | 15.8 | 5.5 | 4.2 | N/A |

| Ethanol | 15.8 | 8.8 | 19.4 | Miscible |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Miscible |

| n-Hexane | 14.9 | 0.0 | 0.0 | Miscible |

| Water | 15.5 | 16.0 | 42.3 | Immiscible (Gap > 30 MPa |

Note: Units in MPa

Visualizing the Solvation Dynamics

The following diagram illustrates the partitioning logic of 3-Octanone in a biphasic system, crucial for designing extraction workflows.

Figure 1: Mass transfer dynamics of a lipophilic drug substrate partitioning from water into 3-Octanone. The high LogP of 3-Octanone favors the extraction of non-polar entities.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to verify the exact solubility of 3-Octanone in a specific aqueous buffer system.

Materials:

-

3-Octanone (>98% purity)[5]

-

Phosphate Buffer (pH 7.4)

-

GC-FID or HPLC-UV (Detection at 280 nm for carbonyl)

-

0.22 µm PTFE Syringe Filters

Workflow:

-

Saturation: Add 5.0 mL of 3-Octanone to 10.0 mL of buffer in a glass scintillation vial.

-

Equilibration: Agitate at 25 °C for 24 hours using an orbital shaker (200 rpm).

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Sampling: Carefully aspirate the lower aqueous layer. Crucial: Avoid the interface.

-

Filtration: Filter the aqueous aliquot through a 0.22 µm PTFE filter to remove micro-droplets (emulsions) which can artificially inflate solubility readings.

-

Quantification: Inject into GC-FID. Calculate concentration against a 5-point calibration curve prepared in ethanol.

Protocol B: Water Content Determination (Karl Fischer)

Use this to check the "wetness" of 3-Octanone before using it as an anhydrous reaction solvent.

Note: Ketones interfere with standard Karl Fischer (KF) reagents by forming ketals/acetals, releasing water and causing false highs. Correction: Use Hydranal™-Composite 5 K or equivalent ketone-specific KF reagents designed to suppress side reactions [6].

Applications in Drug Development[2]

Permeation Enhancement

3-Octanone acts as a reversible permeation enhancer for transdermal drug delivery. Its lipophilic tail inserts into the stratum corneum lipid bilayers, disrupting packing order and increasing fluidity, thereby facilitating the passage of hydrophilic drugs.

Green Extraction Solvent

With a flash point of ~59 °C and lower volatility than acetone, 3-Octanone serves as a safer, "greener" alternative for extracting fermentation products. Its low water solubility (2.6 g/L) minimizes solvent loss into the waste stream compared to MEK (240 g/L) or Acetone (miscible).

References

-

American Chemical Society (ACS). (2023). Molecule of the Week: 3-Octanone. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 246728, 3-Octanone. Link

-

Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data. Link

-

Cheméo. Chemical Properties of 3-Octanone. Link

-

U.S. Environmental Protection Agency. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. Link

-

Mettler Toledo. Water Determination in Ketones by Karl Fischer Titration. Application Note M303. Link

Sources

- 1. 3-Octanone (CAS 106-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Octanone | C8H16O | CID 8093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-オクタノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

A Spectroscopic Guide to 3-Octanone: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data of 3-octanone (C₅H₁₁C(O)C₂H₅), a ketone with applications in the flavor and fragrance industry.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document will explore the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this molecule. We will delve into the causality behind experimental choices and provide a self-validating system of protocols and data interpretation.

Introduction to Spectroscopic Analysis of 3-Octanone

3-Octanone is a colorless liquid with a characteristic pungent, somewhat fruity odor.[3] Spectroscopic techniques are indispensable for verifying the identity and purity of such compounds. By probing the interactions of molecules with electromagnetic radiation and energetic particles, we can piece together a detailed picture of their atomic and molecular structure. This guide will systematically examine the ¹H NMR, ¹³C NMR, IR, and MS data of 3-octanone to provide a comprehensive understanding of its chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-octanone, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

¹H NMR Spectroscopy of 3-Octanone

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

-

Sample Preparation: A dilute solution of 3-octanone (typically 1-5 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), which is NMR-silent. A small amount of a reference standard, usually tetramethylsilane (TMS), is added.

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 90 MHz or higher).[3]

-

Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

The ¹H NMR spectrum of 3-octanone in CDCl₃ displays distinct signals corresponding to the different proton environments in the molecule.[3][4]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1 | ~ 0.90 | Triplet | 3H | Protons of the terminal methyl group (CH₃) on the pentyl chain, split by the adjacent CH₂ group. |

| H-2 | ~ 1.05 | Triplet | 3H | Protons of the terminal methyl group (CH₃) on the ethyl chain, split by the adjacent CH₂ group. |

| H-4 | ~ 2.40 | Triplet | 2H | Protons of the methylene group (CH₂) adjacent to the carbonyl group on the pentyl side, deshielded by the electron-withdrawing carbonyl. |

| H-5, H-6, H-7 | ~ 1.15 - 1.59 | Multiplet | 6H | Overlapping signals of the three methylene groups (CH₂) in the middle of the pentyl chain. |

| H-2' | ~ 2.41 | Quartet | 2H | Protons of the methylene group (CH₂) adjacent to the carbonyl group on the ethyl side, deshielded and split by the adjacent CH₃ group. |

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the instrument.[3][4]

¹³C NMR Spectroscopy of 3-Octanone

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

-

Sample Preparation: A more concentrated solution of 3-octanone (typically 10-50 mg) is prepared in a deuterated solvent like CDCl₃.

-

Instrument Setup: The sample is analyzed using a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR but tuned to the ¹³C frequency (e.g., 25.16 MHz).[3]

-

Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired data is processed similarly to the ¹H NMR data.

The ¹³C NMR spectrum of 3-octanone in CDCl₃ shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.[3]

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-3 (C=O) | ~ 211.66 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom. |

| C-2 | ~ 35.89 | The methylene carbon adjacent to the carbonyl on the ethyl side. |

| C-4 | ~ 42.44 | The methylene carbon adjacent to the carbonyl on the pentyl side. |

| C-5 | ~ 23.74 | Methylene carbon in the pentyl chain. |

| C-6 | ~ 31.59 | Methylene carbon in the pentyl chain. |

| C-7 | ~ 22.58 | Methylene carbon in the pentyl chain. |

| C-8 | ~ 13.96 | The terminal methyl carbon of the pentyl chain. |

| C-1 | ~ 7.88 | The terminal methyl carbon of the ethyl chain. |

Note: Chemical shifts are referenced to the solvent signal.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: A drop of neat 3-octanone is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrument Setup: The sample is placed in an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: An IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum of 3-octanone exhibits characteristic absorption bands that confirm the presence of a ketone and an aliphatic chain.[5][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 1715 | C=O stretch | Ketone |

| ~ 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1465 | C-H bend | Aliphatic (CH₂) |

| ~ 1375 | C-H bend | Aliphatic (CH₃) |

The strong absorption band around 1715 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in a saturated aliphatic ketone. The multiple peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the ethyl and pentyl chains.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule.

-

Sample Introduction: A small amount of 3-octanone is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample is ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

The mass spectrum of 3-octanone provides its molecular weight and characteristic fragmentation patterns.[3][6]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 128 | Moderate | [M]⁺, the molecular ion |

| 99 | High | [M - C₂H₅]⁺ or [CH₃(CH₂)₄CO]⁺ (α-cleavage) |

| 72 | High | [CH₃CH₂COCH₂]⁺ (McLafferty rearrangement) |

| 57 | Very High | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ (α-cleavage) |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

The molecular ion peak at m/z 128 confirms the molecular weight of 3-octanone (C₈H₁₆O).[3][6] The fragmentation pattern is consistent with the structure of an aliphatic ketone. The prominent peaks at m/z 99 and 57 are due to α-cleavage on either side of the carbonyl group. The significant peak at m/z 72 is characteristic of a McLafferty rearrangement, a common fragmentation pathway for ketones with a γ-hydrogen.

Caption: Key fragmentation pathways of 3-octanone in mass spectrometry.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and self-validating characterization of 3-octanone. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key carbonyl functional group, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted spectroscopic approach is fundamental to the rigorous identification and quality control of chemical compounds in research and industrial settings.

References

-

Wikipedia. (2023, December 2). 3-Octanone. Retrieved from [Link][1]

-

The Good Scents Company. (n.d.). 3-octanone. Retrieved from [Link][2]

-

National Institute of Standards and Technology. (n.d.). 3-Octanone. In NIST Chemistry WebBook. Retrieved from [Link][6]

Sources

3-Octanone as a Fungal Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial to the chemical language of fungi, mediating a vast array of ecological interactions. Among these, the eight-carbon ketone, 3-octanone, has emerged as a significant metabolite with diverse and potent biological activities. This technical guide provides an in-depth exploration of 3-octanone's role as a fungal metabolite, from its biosynthesis and chemical properties to its multifaceted functions in fungal ecology and its potential for biotechnological applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important natural product.

3-Octanone (C8H16O) is a dialkyl ketone recognized for its characteristic herbal and mushroom-like aroma.[1][2] While also produced by various plants, its synthesis by a wide range of fungal species underscores its importance in the fungal kingdom.[3] Fungi utilize 3-octanone as a versatile chemical tool for defense, communication, and nutrient acquisition. Its roles as a potent nematicide, an insect attractant or repellent, and an antifungal agent are of significant interest for the development of novel biopesticides and pharmaceuticals.[3][4]

I. Biosynthesis of 3-Octanone in Fungi

The primary pathway for the biosynthesis of 3-octanone and other C8 volatiles in fungi involves the oxidative cleavage of linoleic acid, a common fatty acid.[5] This process is catalyzed by a sequence of enzymatic reactions, primarily involving a lipoxygenase (or a related dioxygenase) and a hydroperoxide lyase.

The biosynthesis begins with the oxidation of linoleic acid by a lipoxygenase, which introduces a hydroperoxy group.[6] The resulting intermediate, a linoleic acid hydroperoxide, is then cleaved by a hydroperoxide lyase to yield shorter-chain volatile compounds, including 3-octanone.[5]

Caption: Biosynthetic pathway of 3-octanone from linoleic acid in fungi.

Key Enzymes in the Pathway:

-

Lipoxygenases (LOXs): These iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid to form fatty acid hydroperoxides.[6] The specificity of the lipoxygenase determines the position of hydroperoxylation, which in turn influences the final products.

-

Hydroperoxide Lyases (HPLs): These enzymes belong to the cytochrome P450 family and are responsible for the cleavage of fatty acid hydroperoxides into smaller aldehydes and oxo-acids. The specific HPL involved dictates the formation of C8 compounds like 3-octanone.[5]

II. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-octanone is essential for its detection, isolation, and application.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Herbal, mushroom-like | [2] |

| Boiling Point | 167-168 °C | [2] |

| Solubility in Water | 2.6 g/L | [3] |

| CAS Number | 106-68-3 | [2] |

III. Biological Roles and Mechanisms of Action

3-Octanone exhibits a remarkable range of biological activities, highlighting its ecological significance for the producing fungi.

A. Nematicidal Activity

One of the most well-documented roles of 3-octanone is its potent toxicity to nematodes. This has been extensively studied in the carnivorous oyster mushroom, Pleurotus ostreatus, which utilizes 3-octanone to paralyze and kill its nematode prey.[3]

Mechanism of Action: 3-octanone disrupts the integrity of neuronal cell membranes in nematodes.[3] This leads to a rapid influx of extracellular calcium into the cytosol and mitochondria, triggering a cascade of events that result in neuronal cell death and paralysis of the organism.[3] The disruption of cell membranes is a key aspect of its potent nematicidal effect.

B. Insect Semiochemical

3-Octanone functions as a semiochemical, a chemical that mediates interactions between organisms. Its effect on insects is highly context-dependent, acting as either an attractant or a repellent.[7] This dual role makes it a fascinating subject for chemical ecology and pest management research.

Mechanism of Action: The insecticidal and repellent properties of 3-octanone are likely due to its interaction with the insect's olfactory system.[8] Specific olfactory receptors in insects are tuned to detect certain volatile compounds, triggering behavioral responses such as attraction or aversion. The concentration of 3-octanone can also influence the behavioral outcome.[4]

C. Antifungal Activity

In addition to its effects on animals, 3-octanone also possesses antifungal properties. This suggests a role in mediating interactions with other fungi in the environment, potentially as a competitive agent. The combination of 2,3-dihydrofuran and 3-octanone has been shown to reduce aflatoxin and cyclopiazonic acid production in Aspergillus flavus.[9]

Mechanism of Action: The precise molecular mechanism of 3-octanone's antifungal activity is an area of ongoing research. It is hypothesized that, similar to its nematicidal action, it may involve the disruption of fungal cell membranes and the inhibition of key metabolic pathways.

IV. Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of 3-octanone from fungal cultures are critical for research in this field. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for this purpose.[10]

Detailed Protocol for HS-SPME-GC-MS Analysis of 3-Octanone

This protocol provides a self-validating system for the reliable analysis of 3-octanone from fungal cultures.

1. Sample Preparation:

-

Grow the fungal strain of interest on a suitable solid or liquid medium in a sealed headspace vial. The choice of medium can influence the production of volatile compounds.

-

For solid cultures, an agar plug or a specific amount of colonized substrate is placed in the vial. For liquid cultures, an aliquot of the culture is used.

-

Include a sterile medium control to identify any background volatiles.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds, including ketones like 3-octanone.[11]

-

Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.

-

Extraction:

-

Place the sealed vial in a heating block or water bath set to a temperature that encourages volatilization without degrading the sample (e.g., 40-60°C).

-

Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes). The optimal extraction time and temperature should be determined empirically for the specific fungal species and culture conditions.[12]

-

Agitation of the sample during extraction can improve the efficiency of volatile release.

-

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes. A desorption temperature of 250°C is typically used.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of fungal volatiles.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250-280°C) to elute compounds with different boiling points.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

-

Detection: The mass spectrometer is typically scanned over a mass range of m/z 40-400.

-

Identification: 3-Octanone is identified by comparing its mass spectrum and retention time to that of an authentic standard and by matching with spectral libraries (e.g., NIST, Wiley).

-

4. Quantification:

-

For quantitative analysis, a calibration curve can be generated using a series of standard solutions of 3-octanone.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to the samples to correct for variations in extraction and injection efficiency.

Caption: Experimental workflow for the analysis of 3-octanone.

V. Biotechnological Applications

The potent and diverse biological activities of 3-octanone make it a promising candidate for various biotechnological applications, particularly in agriculture.

A. Biopesticides

The development of 3-octanone as a biopesticide offers a more environmentally friendly alternative to synthetic chemical pesticides.[13] Its efficacy as a nematicide, insecticide, and molluscicide has been demonstrated in laboratory and field studies.[4][14]

Formulation and Application: For practical application, 3-octanone can be formulated to enhance its stability and efficacy.[15] Formulations may include carriers and adjuvants to control its release and improve its contact with the target pests.[15] Application methods could include soil fumigation, seed treatments, or incorporation into lure-and-kill traps.[4][16]

B. Other Potential Applications

-

Food and Fragrance Industry: Due to its characteristic aroma, 3-octanone is used as a flavoring agent and in fragrances.[2]

-

Pharmaceutical Research: The ability of 3-octanone to disrupt cell membranes could be explored for the development of new antimicrobial or anticancer agents.

VI. Conclusion and Future Perspectives

3-Octanone stands out as a fungal metabolite of significant scientific and practical interest. Its well-defined biosynthetic pathway, potent biological activities, and potential for biotechnological applications make it a compelling subject for further research. Future studies should focus on:

-

Elucidating the precise molecular targets of 3-octanone in its antifungal and insecticidal activities.

-

Optimizing the biotechnological production of 3-octanone using fungal fermentation or enzymatic synthesis.

-

Developing and testing novel formulations of 3-octanone-based biopesticides for enhanced efficacy and stability in field conditions.

A deeper understanding of the role of 3-octanone in fungal ecology will not only provide valuable insights into the chemical communication of these organisms but also pave the way for the development of innovative and sustainable solutions for agriculture and medicine.

References

-

3-Octanone | C8H16O | CID 246728 - PubChem. Available from: [Link]

-

Emission of 3-octanone (A), (Z )-3-hexen-1-ol (B), an unknown compound... - ResearchGate. Available from: [Link]

-

Potential of 3-octanone as a lure and kill agent for control of the Brown Garden Snail. Available from: [Link]

-

3-Octanone - American Chemical Society. Available from: [Link]

-

Potential of 3-octanone as a lure and kill agent for control of the Brown garden snail. Available from: [Link]

-

3-octanone ethyl amyl ketone - The Good Scents Company. Available from: [Link]

-

(PDF) Exploiting volatile organic compounds in crop protection: A systematic review of 1‐octen‐3‐ol and 3‐octanone - ResearchGate. Available from: [Link]

-

Cumulative Effects of Non-Aflatoxigenic Aspergillus flavus Volatile Organic Compounds to Abate Toxin Production by Mycotoxigenic Aspergilli - PMC - NIH. Available from: [Link]

-

Optimization of headspace solid phase microextraction for the analysis of microbial volatile organic compounds emitted by fungi: Application to historical objects | Request PDF - ResearchGate. Available from: [Link]

-

Fumigation of three major soil pests (Agriotes lineatus, Diabrotica virgifera virgifera, Phyllopertha horticola) with 3-octanone and 1-octen-3-ol enantiomers - Taylor & Francis. Available from: [Link]

-

Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PubMed Central. Available from: [Link]

-

Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum - MDPI. Available from: [Link]

-

The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed. Available from: [Link]

-

An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC - NIH. Available from: [Link]

-

Relationship between the amount of 3-octanone and (a) the fungal spore number; (b) the fungi area. - ResearchGate. Available from: [Link]

-

Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples - MDPI. Available from: [Link]

-

Volatile profiles and aflatoxin production by toxigenic and non-toxigenic isolates of Aspergillus flavus grown on sterile and - Annals of Agricultural and Environmental Medicine. Available from: [Link]

-

RIFM fragrance ingredient safety assessment, 3-octanone, CAS Registry Number 106-68-3. Available from: [Link]

-

Formulation, Application and Commercialization of Biopesticides in India. Available from: [Link]

-

Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - MDPI. Available from: [Link]

-

Formation of cyclopentenones from all-(E) hydroperoxides of linoleic acid via allene oxides. New - CORE. Available from: [Link]

-

Use of headspace SPME-GC-MS for the analysis of the volatiles produced by indoor molds grown on different substrates | Request PDF - ResearchGate. Available from: [Link]

-

3-Octanone - Molecule of the Month - April 2024 - HTML-only version. Available from: [Link]

-

Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One. Available from: [Link]

-

Title Formulations of Biopesticides: Techniques, Applications, Challenges and Future Prospects | Request PDF - ResearchGate. Available from: [Link]

-

Quantitative PCR analysis of selected Aspergillus, Penicillium and Paecilomyces species - PubMed. Available from: [Link]

-

Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation - MDPI. Available from: [Link]

-

SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview - YouTube. Available from: [Link]

-

Number of compounds (and their percentage) emitted only by one of the... - ResearchGate. Available from: [Link]

-

Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans - MDPI. Available from: [Link]

-

Mechanism of reaction of myoglobin with the lipid hydroperoxide hydroperoxyoctadecadienoic acid - SciSpace. Available from: [Link]

-

Mycotoxin production profiles of Penicillium vulpinum (Cooke & Massee) Seifert & Samson strains - ResearchGate. Available from: [Link]

-

Volatile Organic Compounds Emitted by Aspergillus flavus Strains Producing or Not Aflatoxin B1 - MDPI. Available from: [Link]

-

Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC. Available from: [Link]

-

Optimization of the determination of volatile organic compounds in plant tissue and soil samples - NIH. Available from: [Link]

-

Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles - Frontiers. Available from: [Link]

-

(PDF) SYNTHESIS OF 1, 3 – DIKETOKETONES AS A NOVEL ANTIMICROBIAL, ANTIFUNGAL AND ANTIOXIDANTS AGENTS - ResearchGate. Available from: [Link]

-

Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC - NIH. Available from: [Link]

Sources

- 1. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-octanone, 106-68-3 [thegoodscentscompany.com]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cumulative Effects of Non-Aflatoxigenic Aspergillus flavus Volatile Organic Compounds to Abate Toxin Production by Mycotoxigenic Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Potential of 3-octanone as a lure and kill agent for control of the Brown garden snail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formulation, Application and Commercialization of Biopesticides in India | Asia Pacific Biofertilizer and Biopesticide Information Platform [apbb.fftc.org.tw]

- 16. tandfonline.com [tandfonline.com]

3-Octanone: Chemical Ecology, Olfactory Mechanisms, and Field Applications

This technical guide provides a comprehensive analysis of 3-Octanone, focusing on its role as a semiochemical with context-dependent functionality—acting as an attractant for specific dipterans and coleopterans, while serving as an alarm pheromone or toxin for other invertebrates.

Technical Guide for Research & Development

Executive Summary

3-Octanone (Ethyl amyl ketone; CAS 106-68-3) is a volatile organic compound (VOC) belonging to the aliphatic ketone class. Unlike the broadly acting mosquito attractant 1-octen-3-ol ("octenol"), 3-octanone exhibits high species-specificity . It functions primarily as a kairomone for Culex mosquitoes (signaling avian hosts) and fungivorous beetles (signaling food sources), while simultaneously acting as an alarm pheromone in myrmicine ants (Crematogaster spp.).

This duality—attractant vs. alarm signal—necessitates precise control over concentration and blend composition in pest management applications. This guide details the physicochemical properties, receptor-ligand interactions, and validated protocols for utilizing 3-octanone in vector control and behavioral assays.

Chemical & Physical Profile

For field deployment, stability and volatility control are paramount. 3-Octanone is a stable liquid but requires specific formulation to maintain attractive release rates over time.

Table 1: Physicochemical Specifications

| Property | Value | Relevance to Application |

| IUPAC Name | Octan-3-one | Standard nomenclature for synthesis orders. |

| Molecular Formula | C₈H₁₆O | Aliphatic chain allows lipophilic interaction with OBPs. |

| Molecular Weight | 128.21 g/mol | Low MW facilitates rapid volatilization. |

| Boiling Point | 166–168 °C | Moderate volatility; requires retardants for long-term traps. |

| Vapor Pressure | ~1.5 mmHg @ 25°C | High enough for passive diffusion dispensers. |

| Odor Profile | Mushroom, Resinous, Fruity | Distinctive fungal note; critical for fungivorous insect attraction. |

| Solubility | Insoluble in water; Soluble in ethanol, oils | Requires oil-based or solvent carriers (e.g., Paraffin oil). |

| Flash Point | 46°C (Closed Cup) | Flammable : Requires explosion-proof storage. |

Mechanisms of Olfaction & Signaling

The detection of 3-octanone relies on the interaction between the volatile molecule, Odorant Binding Proteins (OBPs), and Odorant Receptors (ORs) within the insect sensilla.

The Tribolium Model (Coleoptera)

In fungivorous beetles like Tribolium castaneum, 3-octanone is a primary cue for locating fungal food sources. Research identifies OBP9A and OBP9B as the primary carriers that solubilize hydrophobic 3-octanone in the sensillar lymph, transporting it to the receptor complex.

The Culex Model (Diptera)

In Culex quinquefasciatus, 3-octanone is a bioactive component of chicken odor (a preferred host).[1] Unlike Aedes species which are heavily driven by lactic acid/ammonia, Culex host-seeking is modulated by ketones found in avian emanations. Subtractive bioassays demonstrate that removing 3-octanone from chicken odor blends significantly reduces attraction, confirming its role as a synergist.

Visualization: Olfactory Transduction Pathway

The following diagram illustrates the molecular pathway from volatile emission to neuronal depolarization in the Tribolium model, which is the best-characterized system for this ligand.

Figure 1: Signal transduction pathway for 3-Octanone in insect olfactory sensory neurons (OSNs).

Species-Specific Behavioral Responses

The effect of 3-octanone is not universal; it is context-dependent.

Attractant (Kairomone)

-